4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)aniline
Overview
Description
4-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)aniline, also known as 4-CPA, is an organic compound containing a cyclopropyl group attached to a triazole ring. It is a colorless, slightly soluble solid and is used mainly as a research chemical in scientific studies. It has a variety of applications in research and industry, including its use in synthesis, as a reagent in organic reactions, and as a ligand in coordination chemistry.
Scientific Research Applications
Anticancer Applications
1,2,4-triazole derivatives, including “4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)aniline”, have shown promising results as anticancer agents . They have been evaluated against various human cancer cell lines, including MCF-7, Hela, and A549 . Some compounds have shown cytotoxic activity lower than 12 μM against the Hela cell line .
Antifungal Applications
1,2,4-triazole derivatives have also been used in the development of antifungal agents . They have shown significant antifungal activities against various fungi, including cucumber Botrytis cinerea, strawberry Botrytis cinerea, tobacco Botrytis cinerea, blueberry Botrytis cinerea, Phytophthora infestans, and Pyricularia oryzae Cav .
Industrial Applications
Compounds containing the 1,2,4-triazole moiety have found wide use in industrial applications . These include dyes, photographic materials, photostabilizers, agrochemicals, and corrosion inhibitors for copper alloys .
Medicinal Chemistry
In medicinal chemistry, these heterocycles have been used for c-Met inhibition or GABA A modulating activity . They have also been used as fluorescent probes and as structural units of polymers .
Broad Spectrum Therapeutic Applications
1,2,4-Triazole derivatives have a broad spectrum of therapeutically interesting drug candidates . They have been used as analgesic, antiseptic, antimicrobial, antioxidant, anti-urease, anti-inflammatory, diuretics, anticancer, anticonvulsant, antidiabetic, and antimigraine agents .
Development of New Antimicrobial Agents
With the increasing urgency to develop new antimicrobial agents with high antimicrobial performances and good environmental friendliness, 1,2,4-triazole derivatives have been extensively applied in antifungal, antitumor, antibacterial, antiviral, herbicidal, and insecticidal agents .
Mechanism of Action
Mode of Action
The compound likely interacts with specific receptors or enzymes due to its structural features. The reaction occurs by the formation of a C-N bond between the nitrogen of the amino group and the carbonyl carbon, accompanied by simultaneous proton transfer from nitrogen N1 to oxygen of the C=O bond . This interaction may lead to conformational changes or alterations in enzymatic activity.
Action Environment
Environmental factors, such as pH, temperature, and co-administered drugs, can impact the compound’s efficacy and stability. These factors may alter its pharmacokinetics and overall therapeutic effect.
Its unique structure warrants exploration for potential therapeutic applications . 🌟
properties
IUPAC Name |
4-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4/c12-9-5-3-8(4-6-9)11-13-10(14-15-11)7-1-2-7/h3-7H,1-2,12H2,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDJYUNISHWNLLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=NN2)C3=CC=C(C=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)aniline |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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